4-Bromo-2-(trifluoromethyl)-1-benzothiophene
Description
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3S/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZXZTYVXNZITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(F)(F)F)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)-1-benzothiophene typically involves the bromination of 2-(trifluoromethyl)-1-benzothiophene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is the hydrogenated derivative of the original compound.
Scientific Research Applications
Chemistry
4-Bromo-2-(trifluoromethyl)-1-benzothiophene serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for diverse substitution reactions, enhancing the creation of novel compounds with desired properties.
Biology
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various microbial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets, including enzymes and receptors .
Medicine
The compound is being explored for its therapeutic potential in treating various diseases. Its lipophilicity and metabolic stability, attributed to the trifluoromethyl group, may enhance bioavailability and efficacy in medicinal applications .
Materials Science
In the realm of materials science, this compound is utilized in developing advanced materials such as:
- Organic Semiconductors: Its electronic properties make it suitable for applications in organic photovoltaics and dye-sensitized solar cells.
- Polymers: The compound contributes to the development of polymers with unique thermal stability and resistance to degradation .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Substituted Benzothiophenes
Heterocyclic Analogues
- Chlorfenapyr (C₁₅H₁₁BrClF₃N₂O, MW 407.6 g/mol): A pyrrole-based insecticide with bromine, trifluoromethyl, and chlorophenyl groups. While structurally distinct from benzothiophenes, its bromo-trifluoromethyl motif shares similarities in electronic properties, enabling pesticidal activity via mitochondrial disruption .
- 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: Used in antifouling coatings, this pyrrole derivative combines bromine, trifluoromethyl, and chlorophenyl groups, demonstrating synergistic biocidal effects when paired with metal compounds like Cu₂O or ZnO .
Functional and Reactivity Comparisons
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances electrophilicity, similar to chlorinated or fluorinated substituents in analogues like 4-bromo-2-chloro-1-(trifluoromethoxy)benzene .
- Synergistic Effects : Compounds like Chlorfenapyr and 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile demonstrate that bromine and trifluoromethyl groups, when combined with other halogens or metals, amplify biocidal properties .
Pharmacological Potential
Benzofuran derivatives (e.g., 5-bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran) share structural similarities with benzothiophenes and exhibit antifungal and antitumor activities . The trifluoromethyl group in the target compound may similarly enhance binding to biological targets like kinases or GPCRs.
Biological Activity
4-Bromo-2-(trifluoromethyl)-1-benzothiophene is an organosulfur compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group attached to a benzothiophene core. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.
- Molecular Formula : C10H6BrF3S
- Structural Characteristics : The presence of both bromomethyl and trifluoromethyl groups enhances its reactivity and lipophilicity, which are critical for biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent. Below are key findings from the literature regarding its biological properties:
Anticancer Activity
Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro testing demonstrated that certain derivatives showed promising IC50 values against various cancer cell lines, indicating their potential as HDAC inhibitors .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity.
- Cellular Uptake : Enhanced lipophilicity due to the trifluoromethyl group may facilitate better cellular penetration, leading to increased efficacy in target cells .
Study 1: HDAC Inhibition
In a study focused on HDAC inhibitors, derivatives of benzothiophenes were synthesized and tested for their inhibitory activity. The results indicated that one derivative exhibited an IC50 value of 0.13 µM against HDAC1, significantly outperforming established inhibitors like MS-275 .
Study 2: Cytotoxicity Assays
In another investigation, the cytotoxic effects of benzothiophene derivatives were assessed using various cancer cell lines. The results showed that compounds similar to this compound induced apoptosis in MV4-11 cells at concentrations as low as 0.3 µM, highlighting their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| This compound | Potential HDAC inhibitor | Contains both bromine and trifluoromethyl groups |
| 2-(Bromomethyl)benzothiophene | Moderate anticancer activity | Lacks trifluoromethyl group |
| 4-(Trifluoromethyl)benzothiophene | Limited biological data | Lacks bromine functionality |
Synthesis Methods
Several synthetic routes have been developed for producing this compound, which include:
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-(trifluoromethyl)-1-benzothiophene, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of benzothiophene precursors. For bromination, electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Trifluoromethyl groups can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with CF₃-containing boronic esters). To optimize yields, use Design Expert software to apply response surface methodology (RSM) for parameter optimization (e.g., solvent polarity, temperature, catalyst loading) .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielding effects of Br and CF₃).
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).
- XRD : Resolve crystal structure to confirm regioselectivity.
- FT-IR : Detect functional groups (e.g., C-Br stretch at ~500 cm⁻¹). Always compare experimental data with computational predictions (e.g., Gaussian) for validation.
Q. How can impurities in the final product be systematically identified and removed?
- Methodological Answer : Use HPLC or GC-MS to detect byproducts. For purification, employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate). Recrystallization in ethanol/water mixtures can further enhance purity. Track impurities using LC-NMR for structural elucidation.
Advanced Research Questions
Q. How do electronic effects of bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Perform Hammett studies to quantify substituent effects. Use density functional theory (DFT) to calculate σ constants and Fukui indices for electrophilic/nucleophilic sites. Experimentally, compare reaction rates in Pd-catalyzed couplings (e.g., Heck or Sonogashira) with analogs lacking Br/CF₃. Correlate results with computational charge distribution maps .
Q. How can contradictory literature data on the compound’s thermal stability be resolved?
- Methodological Answer : Conduct replicated thermal analyses (TGA/DSC) under identical conditions (e.g., N₂ atmosphere, 10°C/min heating rate). Compare kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method). Use meta-analysis to reconcile discrepancies, ensuring variables like sample purity and instrumentation are standardized .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational strategies predict the compound’s interactions in catalytic systems or biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.
- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS).
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalysis. Validate with experimental kinetics .
Q. How to design a structure-activity relationship (SAR) study for derivatives in medicinal chemistry?
- Methodological Answer :
Synthesize analogs with varied substituents (e.g., Cl instead of Br, -CF₂H instead of -CF₃).
Test in vitro bioactivity (e.g., IC₅₀ in kinase assays).
Use QSAR models (e.g., CoMFA) to correlate electronic/steric descriptors with activity.
Cross-validate with machine learning algorithms (e.g., random forests) to identify critical molecular features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
